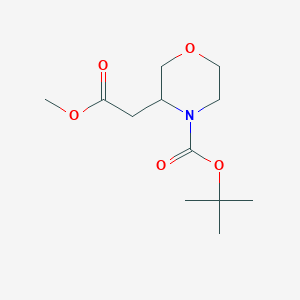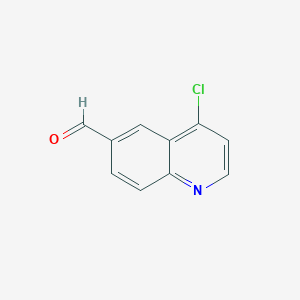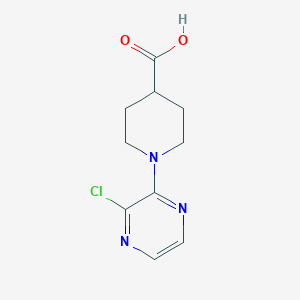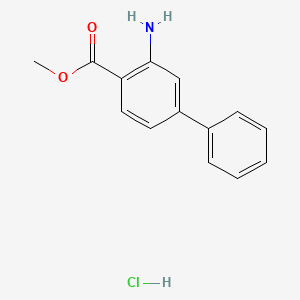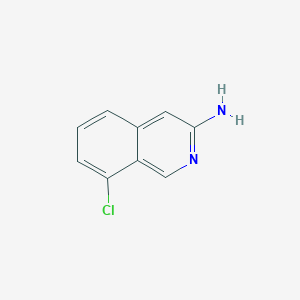
8-Chloroisoquinolin-3-amine
Vue d'ensemble
Description
8-Chloroisoquinolin-3-amine is an organic compound and a member of the isoquinoline family. It has a molecular formula of C9H7ClN2 .
Molecular Structure Analysis
The InChI code for 8-Chloroisoquinolin-3-amine is1S/C9H7ClN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12) . The molecular weight is 178.62 g/mol . Physical And Chemical Properties Analysis
8-Chloroisoquinolin-3-amine is a pale-yellow to yellow-brown solid . It has a molecular weight of 178.62 g/mol . The compound should be stored at room temperature .Applications De Recherche Scientifique
Microwave-Accelerated Amination
A study by Prabakaran, Manivel, and Khan (2010) utilized 1-chloroisoquinolines in microwave-accelerated palladium-catalyzed amination reactions. This process, aided by the BINAP additive and sodium carbonate, yielded various heterocyclic amines with potential for further chemical applications, demonstrating the utility of chloroisoquinolines in facilitating efficient synthesis of complex organic structures Prabakaran, Manivel, & Khan, 2010.
Anticancer Compound Synthesis
Konovalenko et al. (2020) developed a method for synthesizing 1-aminoisoquinolines by recyclization of 3-hetarylisocoumarins. This process yielded compounds with a heterocyclic substituent, which preliminary biological assays suggest could be a promising family of anticancer compounds. This research underscores the potential of chloroisoquinoline derivatives in the development of novel therapeutic agents Konovalenko et al., 2020.
Antidepressant and Antifungal Evaluation
Kumar et al. (2011) synthesized a series of N-[(2-chloro-8-methylquinolin-3-yl)methyl] derivatives and evaluated them for their antidepressant and antifungal activities. The findings indicated significant antidepressant effects in some compounds, highlighting the chemical versatility and potential pharmacological benefits of chloroisoquinoline derivatives Kumar et al., 2011.
Adamantane-Containing Amines
A study by Kharlamova et al. (2021) focused on the synthesis of N-heteroaryl substituted adamantane-containing amines, starting from chloroisoquinolines. These compounds, due to their antiviral and psychotherapeutic activity prospects, illustrate the importance of chloroisoquinoline derivatives in medicinal chemistry Kharlamova et al., 2021.
Non-Azoles Antimycotic Agents
Research by Kumar, Bawa, Drabu, and Panda (2011) into 2-chloroquinoline derivatives aimed at synthesizing non-azoles antimycotic agents. This work underscores the role of chloroisoquinoline derivatives in creating antifungal agents, offering alternatives to traditional treatments Kumar, Bawa, Drabu, & Panda, 2011.
Safety And Hazards
Propriétés
IUPAC Name |
8-chloroisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJUVRFOIKEXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697486 | |
| Record name | 8-Chloroisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroisoquinolin-3-amine | |
CAS RN |
1184843-26-2 | |
| Record name | 8-Chloroisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424169.png)
![N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424170.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1424172.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1424173.png)
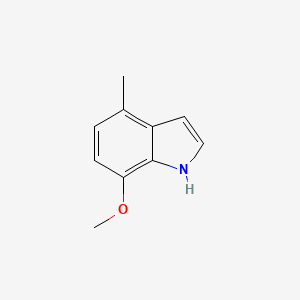
![4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1424177.png)
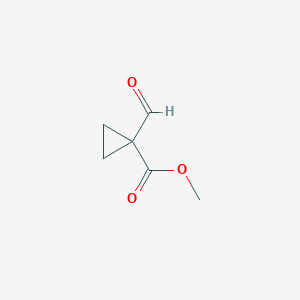
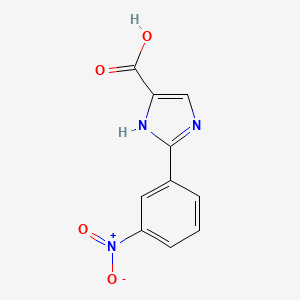
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1424180.png)
![3,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424182.png)
